N'-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide
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Overview
Description
“N’-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide” is a chemical compound that is part of a class of compounds known as benzothiazoles . Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring . This specific compound has not been extensively studied, and there is limited information available about it .
Synthesis Analysis
The synthesis of similar compounds involves the use of hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively mild reaction conditions . The reaction typically yields high amounts of the desired product .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a benzothiazole core, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring . Attached to this core are a chloro group, a hydrazide group, and two methoxy groups .Scientific Research Applications
Agricultural Applications
Research on compounds related to N'-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide has shown potential in agricultural settings. For example, solid lipid nanoparticles and polymeric nanocapsules containing fungicides have been developed for sustained release, offering reduced environmental toxicity and enhanced efficiency against plant diseases (Campos et al., 2015).
Anticancer Research
Several benzothiazole derivatives have been synthesized and investigated for their anticancer activity. These studies highlight the modulation of antitumor properties through specific substitutions on the benzothiazole scaffold, indicating the significant potential of benzothiazole derivatives in cancer treatment (Osmaniye et al., 2018).
Antimicrobial Activity
Benzothiazoles have also demonstrated potent antimicrobial properties. A particular focus has been on synthesizing derivatives that exhibit significant activity against a range of pathogens, offering new avenues for the treatment of microbial infections (Abbas et al., 2014).
Corrosion Inhibition
In the realm of materials science, benzothiazole derivatives have been explored as corrosion inhibitors for carbon steel in acidic environments. These inhibitors have shown to provide effective protection, opening up possibilities for their application in industrial settings (Hu et al., 2016).
Future Directions
The future research directions for this compound could involve further exploration of its biological activities and potential therapeutic applications. Given the known activities of similar benzothiazole compounds, this compound could be studied for potential anti-inflammatory, analgesic, or anti-ulcerogenic effects .
properties
IUPAC Name |
N'-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S/c1-22-12-6-3-9(7-13(12)23-2)15(21)19-20-16-18-11-5-4-10(17)8-14(11)24-16/h3-8H,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYCKGXPAPHORF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NNC2=NC3=C(S2)C=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide |
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